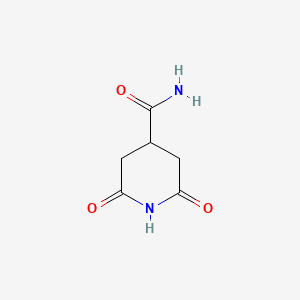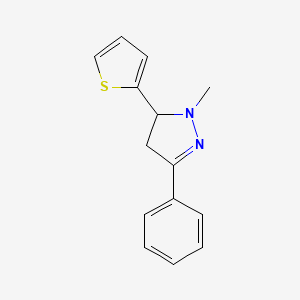
(4-Bromobutyl)(dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromobutyl)(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C12H19BrSi It is a derivative of phenylsilane, where the phenyl group is substituted with a 4-bromobutyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobutyl)(dimethyl)phenylsilane typically involves the reaction of phenylsilane with 4-bromobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in 4-bromobutyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts, higher reaction temperatures, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromobutyl)(dimethyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenylsilane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromobutyl)(dimethyl)phenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of silicon-based materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.
Catalysis: It is used as a precursor for the preparation of catalysts in various chemical reactions.
Wirkmechanismus
The mechanism of action of (4-Bromobutyl)(dimethyl)phenylsilane involves its ability to participate in nucleophilic substitution reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce silicon-containing groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: A simpler analog with a phenyl group attached to a silicon atom.
(4-Chlorobutyl)(dimethyl)phenylsilane: Similar structure but with a chlorine atom instead of bromine.
(4-Methylbutyl)(dimethyl)phenylsilane: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromobutyl)(dimethyl)phenylsilane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
52000-66-5 |
|---|---|
Molekularformel |
C12H19BrSi |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
4-bromobutyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H19BrSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
IMWSFXRRLCGOFF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCBr)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)

